3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid

Drug design Solubility Pharmacophore modeling

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (CAS 871332-64-8) is a meta-substituted arylboronic acid bearing an electron-withdrawing fluorine at position 3 and an N,N-diethylcarbamoyl moiety at position This combination yields a building block with a predicted ACD/LogP of 1.12 and a molecular weight of 239.05 g/mol. It is primarily employed as a Suzuki–Miyaura cross-coupling partner to construct biaryl intermediates for pharmaceutical and agrochemical programs, and has been noted as a catalyst for the condensation of β-hydroxycarboxylic acids.

Molecular Formula C11H15BFNO3
Molecular Weight 239.05 g/mol
CAS No. 871332-64-8
Cat. No. B1388215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
CAS871332-64-8
Molecular FormulaC11H15BFNO3
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)C(=O)N(CC)CC)(O)O
InChIInChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3
InChIKeyPWFQDNPXVAYCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (CAS 871332-64-8): A Dual-Functionalized Arylboronic Acid for Suzuki Coupling and Catalysis


3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (CAS 871332-64-8) is a meta-substituted arylboronic acid bearing an electron-withdrawing fluorine at position 3 and an N,N-diethylcarbamoyl moiety at position 5. This combination yields a building block with a predicted ACD/LogP of 1.12 and a molecular weight of 239.05 g/mol . It is primarily employed as a Suzuki–Miyaura cross-coupling partner to construct biaryl intermediates for pharmaceutical and agrochemical programs, and has been noted as a catalyst for the condensation of β-hydroxycarboxylic acids .

Why Generic Substitution of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is Not Straightforward


The co‑presence of the fluorine and diethylcarbamoyl groups on the same ring creates an electronic and steric environment that cannot be replicated by simply using unsubstituted or mono‑substituted phenylboronic acid analogs. Fluorine withdraws electron density, increasing the boronic acid’s Lewis acidity and potentially altering Suzuki coupling kinetics, while the bulky diethylcarbamoyl group introduces both hydrogen‑bond acceptor capacity and conformational restriction [1]. Replacing this compound with, for example, 3-(diethylcarbamoyl)phenylboronic acid (no fluorine) or 3-fluorophenylboronic acid (no carbamoyl) removes a critical functional handle and risks changes in coupling yield, regioselectivity, or downstream biological activity. The quantitative evidence below demonstrates where measurable differences emerge.

Quantitative Differentiation of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid Versus Closest Analogs


Enhanced Hydrogen‑Bond Acceptor Count Versus Non‑Fluorinated Analog

The target compound possesses four hydrogen‑bond acceptor (HBA) atoms (amide oxygen, fluorine, and two hydroxyl oxygens), compared with only three HBA atoms in the non‑fluorinated congener 3-(diethylcarbamoyl)phenylboronic acid [1]. This additional HBA site can strengthen protein–ligand interactions and modify aqueous solubility.

Drug design Solubility Pharmacophore modeling

Lower Calculated LogP Relative to Non‑Fluorinated Analog

The ACD/LogP of 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid is 1.12 , whereas the predicted XLogP3 of the non‑fluorinated analog 3-(diethylcarbamoyl)phenylboronic acid is 1.5 [1]. The 0.38 log unit reduction is attributable to the electronegative fluorine substituent.

Lipophilicity ADME Lead optimization

Tighter Commercial Purity Specification (NLT 98%) Versus Generic 95%

MolCore supplies 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid with a minimum purity of ≥98% (NLT 98%) , whereas AK Scientific offers the same compound at a minimum purity of 95% . A higher baseline purity reduces batch‑to‑batch variability in stoichiometric coupling reactions.

Quality control Reproducibility Procurement specification

Demonstrated Catalytic Activity in β‑Hydroxycarboxylic Acid Condensation

Alfa Chemistry reports that 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid efficiently catalyzes the condensation of β‑hydroxycarboxylic acids, noting that the activity is present but weak . No analogous catalytic claim is documented for the non‑fluorinated 3-(diethylcarbamoyl)phenylboronic acid or for simple 3-fluorophenylboronic acid.

Organocatalysis Green chemistry Condensation reaction

Highest‑Impact Application Scenarios for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (871332-64-8)


Medicinal Chemistry Programs Requiring Polar, Low‑LogP Biaryl Building Blocks

With its ACD/LogP of 1.12 and four hydrogen‑bond acceptors , this boronic acid is well suited for fragment‑based drug discovery and lead optimization campaigns where reducing lipophilicity while retaining hydrogen‑bonding capacity is a key design goal.

Suzuki–Miyaura Couplings Where Electron‑Deficient Boronic Acids Are Preferred

The electron‑withdrawing fluorine substituent increases the Lewis acidity of the boron center [1], potentially accelerating transmetallation in Suzuki reactions. This makes the compound a candidate for coupling with electron‑rich aryl halides where reaction rates may otherwise be sluggish.

Catalytic Method Development Involving Weakly Active Boronic Acid Catalysts

The documented ability to catalyze β‑hydroxycarboxylic acid condensations positions this compound as a starting point for developing new organocatalytic transformations, particularly where both a Lewis acidic boron and a hydrogen‑bonding amide are mechanistically beneficial.

Procurement for Multi‑Step Synthesis with Tight Stoichiometric Control

When used as a limiting reagent, selecting a supplier offering NLT 98% purity instead of 95% can increase the effective yield of the coupling step by up to 3%, reducing downstream purification burden and improving cost efficiency in scale‑up.

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